molecular formula C11H14BrN B13984954 (R)-(4-bromophenyl)(cyclobutyl)methanamine

(R)-(4-bromophenyl)(cyclobutyl)methanamine

Cat. No.: B13984954
M. Wt: 240.14 g/mol
InChI Key: BDERHEVTDJWPSK-LLVKDONJSA-N
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Description

®-(4-bromophenyl)(cyclobutyl)methanamine is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol . This compound is characterized by the presence of a bromophenyl group and a cyclobutyl group attached to a methanamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-bromophenyl)(cyclobutyl)methanamine typically involves the reaction of 4-bromobenzyl chloride with cyclobutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of ®-(4-bromophenyl)(cyclobutyl)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-(4-bromophenyl)(cyclobutyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-(4-bromophenyl)(cyclobutyl)methanamine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ®-(4-bromophenyl)(cyclobutyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(4-bromophenyl)(cyclobutyl)methanamine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds with different halogen atoms, such as chlorine, fluorine, or iodine .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(R)-(4-bromophenyl)-cyclobutylmethanamine

InChI

InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11H,1-3,13H2/t11-/m1/s1

InChI Key

BDERHEVTDJWPSK-LLVKDONJSA-N

Isomeric SMILES

C1CC(C1)[C@H](C2=CC=C(C=C2)Br)N

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)Br)N

Origin of Product

United States

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